Amycomycin
Overview
Description
Amycomycin is a potent and specific antibiotic discovered through targeted interaction screens. It is produced by the microorganism Amycolatopsis sp. and has shown significant efficacy against Staphylococcus aureus by targeting an essential enzyme in fatty acid biosynthesis . The compound is characterized by a highly modified fatty acid structure containing an epoxide isonitrile warhead, making it a unique and valuable addition to the arsenal of antibiotics .
Scientific Research Applications
Amycomycin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the biosynthesis of fatty acids and the mechanisms of antibiotic action . In biology, this compound is utilized to investigate the interactions between microorganisms and their environments, particularly in the context of antibiotic resistance . In medicine, this compound is being explored for its potential to treat infections caused by antibiotic-resistant bacteria . Additionally, its unique structure and mode of action make it a valuable tool for drug discovery and development .
Mechanism of Action
Target of Action
Amycomycin, also known as Amycomicin, is a potent and specific antibiotic . Its primary target is an essential enzyme, FabH, involved in fatty acid biosynthesis . This enzyme plays a crucial role in the survival and growth of bacteria, making it an effective target for antibiotics.
Mode of Action
This compound interacts with its target, FabH, by inhibiting its function . This interaction disrupts the normal process of fatty acid biosynthesis, leading to changes in the bacterial cell that can inhibit growth or even lead to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By targeting and inhibiting FabH, an essential enzyme in this pathway, this compound disrupts the production of key components necessary for bacterial cell function and survival .
Result of Action
The inhibition of fatty acid biosynthesis by this compound leads to significant molecular and cellular effects. It can prevent the growth of bacteria and may even lead to bacterial cell death . This makes this compound effective in treating infections caused by bacteria that are sensitive to this compound.
Action Environment
The action of this compound, like many antibiotics, can be influenced by various environmental factors. These may include the presence of other microbial species, nutrient availability, and specific conditions within the human body . Understanding these factors can help optimize the use of this compound and enhance its efficacy and stability.
Future Directions
Biochemical Analysis
Biochemical Properties
Amycomycin interacts with various enzymes and proteins in biochemical reactions. It targets an essential enzyme, FabH, in fatty acid biosynthesis . The nature of these interactions involves the inhibition of the FabH enzyme, which plays a crucial role in the fatty acid biosynthesis pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts as a potent and specific inhibitor of Staphylococcus aureus, influencing cell function by disrupting fatty acid biosynthesis . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by targeting and inhibiting the FabH enzyme in fatty acid biosynthesis . This inhibition disrupts the normal functioning of the pathway, leading to the observed antibacterial effects.
Temporal Effects in Laboratory Settings
Its potent and specific inhibitory action on Staphylococcus aureus suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the fatty acid biosynthesis pathway, where it interacts with the FabH enzyme
Preparation Methods
Amycomycin can be obtained through the cultivation of Amycolatopsis sp., specifically the strain ST101170 (DSM 12216) . The process involves growing the microorganism under specific conditions that promote the production of the compound. The cultivation is followed by extraction and purification steps to isolate this compound in its pharmaceutically acceptable forms . Industrial production methods focus on optimizing the growth conditions and scaling up the fermentation process to produce this compound in larger quantities .
Chemical Reactions Analysis
Amycomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .
Comparison with Similar Compounds
Amycomycin is unique compared to other antibiotics due to its specific inhibition of FabH and its highly modified fatty acid structure . Similar compounds include other antibiotics produced by actinomycetes, such as erythromycin and vancomycin . this compound’s unique epoxide isonitrile warhead and its targeted mechanism of action distinguish it from these other antibiotics .
Properties
IUPAC Name |
(3E,5Z)-1-methyl-5-(2-methylpropylidene)-3-[(2E,20E,24E)-1,5,7,11,13,17,19,26,27,29,31,35,37,41,43-pentadecahydroxy-2,10,12,18,20,22,24,32,40,42,44-undecamethyl-23-oxopentatetraconta-2,20,24-trienylidene]pyrrolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H115NO18/c1-34(2)27-51-64(83)57(65(84)66(51)15)63(82)39(8)22-26-49(70)31-47(68)24-20-37(6)60(79)43(12)52(72)17-16-18-53(73)44(13)62(81)41(10)28-40(9)59(78)42(11)29-55(75)56(76)33-50(71)32-54(74)36(5)19-23-46(67)30-48(69)25-21-38(7)61(80)45(14)58(77)35(3)4/h22,27-29,34-38,40,43-50,52-56,58,60-62,67-77,79-82H,16-21,23-26,30-33H2,1-15H3/b39-22+,41-28+,42-29+,51-27-,63-57+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAKMBHDHVYLZ-HSTNYJNZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1C(=O)C(=C(C(=CCC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(C(=CC(C)C(=O)C(=CC(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)C)C)O)O)O)O)O)O)C)O)C(=O)N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\1/C(=O)/C(=C(/C(=C/CC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(/C(=C/C(C)C(=O)/C(=C/C(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)/C)/C)O)O)O)O)O)O)/C)\O)/C(=O)N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H115NO18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Amycomycin and what is its source?
A1: this compound is a type of angucycline antibiotic produced by various species of Actinobacteria. These bacteria are known for producing diverse bioactive compounds. For instance, this compound A and B were isolated from an insect-derived Amycolatopsis sp. HCa1 []. Another study identified Amycomycins C and D from Kitasatospora sp. [].
Q2: What is the biological activity of this compound?
A2: this compound demonstrates cytotoxic activity [], indicating its potential as an anti-cancer agent. Furthermore, Amycomycins C and D, along with a monoglycosylated alizarin derivative, were tested for activity against both Gram-positive and Gram-negative bacteria []. This suggests a broader spectrum of antimicrobial activity for this compound class.
Q3: Is there a patented process for producing this compound?
A3: Yes, there are patents describing the production of this compound using specific microbial strains. One patent outlines the fermentation of Amycolatopsis sp. ST101170 (DSM12216) to produce this compound and its derivatives, highlighting their potential use as pharmaceutical agents, particularly as antibiotics []. Another patent focuses on the production process and medicinal use of this compound [, ].
Q4: What structural information is available for this compound?
A4: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data for all this compound variants, they do emphasize the isolation and structural determination of new this compound analogs. For example, this compound A and B were isolated and their structures elucidated []. Similarly, the discovery of Amycomycins C and D adds to the structural diversity within this class of compounds [].
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